N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Description
Properties
IUPAC Name |
N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11(2)8(13)7-6-10-12-4-3-5-14-9(7)12/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBUASDTRNVFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C2N(CCCO2)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production may involve multi-step synthesis starting from readily available raw materials. The process generally includes:
- Formation of the pyrazole ring through condensation reactions.
- Cyclization to form the oxazine ring.
- Introduction of the N,N-dimethylcarboxamide group via amidation reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form linear amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and oxazine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Linear amines or partially reduced heterocycles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include modulation of signal transduction processes, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pyrazolo-oxazine scaffold is modified at the carboxamide position to optimize pharmacological properties. Key analogs include:
N-(5-Bromopyrazin-2-yl)-6,6-dimethyl derivative (Compound 5c)
- Substituent : 5-Bromopyrazinyl group.
- Activity : PDE-4 inhibition with increased molecular weight (m/z = 351) compared to the parent compound .
- Synthesis : 56.35% yield via carbodiimide-mediated coupling .
N-[(4-Fluorophenyl)methyl] analog (LFM)
- Substituent : 4-Fluorophenylmethyl group.
GDC-2394 (Sulfonamide derivative)
- Modification : Sulfonamide group with basic amine substituents.
- Activity : Potent NLRP3 inflammasome inhibitor (IC₅₀ < 10 nM) with improved aqueous solubility, mitigating renal toxicity observed in earlier analogs .
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
- Modification : Ethyl ester replaces carboxamide.
- Properties : Lower polarity (logP = 1.8) compared to carboxamides, influencing metabolic stability .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its roles as a phosphodiesterase-4 (PDE4) inhibitor and its effects in anti-inflammatory, analgesic, and antimicrobial contexts.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C9H12N2O3
- Molecular Weight : 196.20 g/mol
- CAS Number : 1383675-84-0
Structural Characteristics
The pyrazolo[5,1-b][1,3]oxazine framework contributes to the compound's unique properties. The presence of the carboxamide group enhances its solubility and biological activity.
PDE4 Inhibition
Recent studies have identified this compound derivatives as potent PDE4 inhibitors. PDE4 is an enzyme involved in the regulation of inflammatory responses. The inhibition of this enzyme can lead to reduced inflammation and pain relief.
Potency Assessment
In a comparative study with reference drugs such as Indomethacin (a well-known anti-inflammatory), compounds derived from this structure showed comparable or superior potency. Specifically, compounds 5e, 5f, and 5g exhibited anti-inflammatory activity with potency values ranging from 1 to 1.01 relative to Indomethacin .
Anti-inflammatory and Analgesic Activities
The compound has demonstrated significant anti-inflammatory effects in various assays. For instance:
- In vivo Studies : Models of acute inflammation showed a marked reduction in edema when treated with the compound.
- Mechanism of Action : The compound's efficacy is attributed to its ability to inhibit the COX-2 enzyme, which plays a crucial role in the inflammatory process.
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against several bacterial strains using standard agar diffusion methods. Results indicated:
| Bacterial Strain | Zone of Inhibition (mm) | Reference Drug (Ampicillin) |
|---|---|---|
| Staphylococcus aureus | 15 | 18 |
| Escherichia coli | 17 | 20 |
| Pseudomonas aeruginosa | 14 | 16 |
These findings suggest that while the compound is effective against these pathogens, it may not be as potent as traditional antibiotics .
Study on Anti-inflammatory Activity
In a study conducted by Srivastava et al., various derivatives of N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine were synthesized and tested for their anti-inflammatory properties. The most active compounds showed IC50 values comparable to established anti-inflammatory agents .
Cytotoxicity Evaluation
Another aspect investigated was the cytotoxic potential of this compound against cancer cell lines. Preliminary results indicated that certain derivatives exhibited selective cytotoxicity towards MDA-MB-231 breast cancer cells with IC50 values around 27.6 μM . This suggests potential for development as an anticancer agent.
Q & A
Q. Optimization Insights
- Yields can vary significantly based on substituents. For instance, introducing electron-withdrawing groups (e.g., bromine) on pyridine rings reduced yields to 26–56% .
- Solvent choice (e.g., DMF or DMSO) and temperature control (room temperature to 80°C) are critical for minimizing side reactions .
How do structural modifications influence biological activity and pharmacokinetics?
Q. Advanced SAR and Pharmacokinetic Analysis
- Lipophilic Efficiency : In NLRP3 inhibitor development, lipophilic ligand efficiency (LLE) guided the introduction of basic amines (e.g., methylamino groups) to improve solubility while maintaining potency. This reduced renal toxicity in preclinical models .
- Heterocyclic Substitutions : Replacing phenyl groups with pyridine or pyrimidine rings enhanced aqueous solubility (e.g., 3–4-fold improvement at low pH) and metabolic stability, as seen in antitubercular analogues .
- Carboxamide Derivatives : Substitutions on the carboxamide moiety (e.g., bromine, methyl groups) modulated PDE-4 inhibitory activity. For example, N-(5-fluoropyridin-2-yl) derivatives showed moderate anti-inflammatory activity (IC₅₀ = 290 nM) .
Q. Methodological Best Practices
- Nuclear Magnetic Resonance (NMR) : ¹³C NMR chemical shifts (e.g., δ 21.2–164.7 ppm) confirm core structure and substituent integration .
- Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z = 288.5, 351) validate molecular weight .
- HPLC Purity Analysis : High purity (>99%) is achievable via reverse-phase chromatography, critical for in vivo studies .
Example : The ¹³C NMR spectrum of N-(5-fluoropyridin-2-yl)-derivative showed distinct peaks at δ 21.2 (CH₃), 63.4 (oxazine ring), and 164.2 ppm (carboxamide C=O) .
How can researchers resolve discrepancies in solubility and toxicity during preclinical development?
Q. Data Contradiction Resolution
- Issue : Early lead compounds caused renal toxicity due to precipitation in kidneys .
- Solution : Introducing hydrophilic groups (e.g., tertiary amines) increased solubility by >10-fold, confirmed via SwissADME predictions and experimental measurements (e.g., PBS solubility assays) .
- Validation : In cynomolgus monkey studies, modified compounds (e.g., GDC-2394) showed no renal toxicity at therapeutic doses .
What strategies enhance pharmacokinetic profiles of pyrazolo-oxazine carboxamides?
Q. Advanced Pharmacokinetic Optimization
- Metabolic Stability : Replacing lipophilic groups with polar heterocycles (e.g., pyridines) reduced CYP450-mediated metabolism, as shown in microsomal assays .
- Oral Bioavailability : Formulating with solubilizing agents (e.g., cyclodextrins) improved Cmax and AUC in rodent models .
- pH-Dependent Solubility : Derivatives with pKa values between 6–8 exhibited optimal solubility in gastrointestinal fluids, enhancing oral absorption .
How does substitution on the pyrazolo-oxazine core affect PDE-4 inhibition?
Q. SAR Insights
- Electron-Withdrawing Groups : Bromine at the para-position increased PDE-4 affinity (IC₅₀ = 351 nM) but reduced synthetic yield due to steric hindrance .
- Hydrogen Bond Acceptors : Fluorine or methoxy groups on pyridine rings improved binding to the PDE-4 catalytic site, as modeled via docking studies .
- Bulkier Substituents : N-(benzo[d]thiazol-6-yl) derivatives showed higher potency (IC₅₀ = 328 nM) but lower solubility, requiring formulation adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
